molecular formula C6H9N3 B2630607 N,6-dimethylpyrimidin-4-amine CAS No. 52698-56-3

N,6-dimethylpyrimidin-4-amine

Cat. No. B2630607
CAS RN: 52698-56-3
M. Wt: 123.159
InChI Key: SMVSFAWGBMGRFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,6-dimethylpyrimidin-4-amine-based compounds has been reported in several studies. For instance, one study reported the synthesis and growth of new organic 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) single crystals for nonlinear optical (NLO) applications . Another study reported the synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids as efficient catalysts for the facile synthesis of indoles and 1H-tetrazoles .


Molecular Structure Analysis

While specific structural analysis of this compound was not found, a study on N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids provided insights into the structural and transport properties of these ionic liquids .


Physical And Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antifungal Applications

N,6-dimethylpyrimidin-4-amine derivatives have been investigated for their antifungal properties. A study by Jafar et al. (2017) synthesized compounds such as 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine and tested them against fungi like Aspergillus terreus and Aspergillus niger. These compounds exhibited effective antifungal activity, suggesting their potential development into antifungal agents (Jafar, Mahdi, Hadwan, & AlameriAmeer, 2017).

Antiangiogenic Potential

Research by Jafar and Hussein (2021) explored the antiangiogenic effects of synthetic compounds derived from 4-chloro-6-methoxy- N,N -dimethyl pyrimidin-2-amine. Through molecular docking studies, these compounds showed significant potential in binding energy, comparable to reference drugs, highlighting their promise as antiangiogenic agents (Jafar & Hussein, 2021).

Heterocyclic Chemistry

In the field of heterocyclic chemistry, this compound serves as a crucial intermediate. Hamama et al. (2012) demonstrated its role in the synthesis of substituted pyrimido[4,5-d]pyrimidones, contributing to the diversification of heterocyclic compounds (Hamama, Ismail, Al-Saman, & Zoorob, 2012).

Synthesis of Heterobicycles

Kowalewski et al. (1981) researched the synthesis of heterobicycles like 4,5'-bipyrimidines using N,N-dimethylpyrimidin derivatives. These compounds have potential applications in amplifying the effects of pharmaceuticals like phleomycin (Kowalewski, Strekowski, Szajda, Walenciak, & Brown, 1981).

Glycomic Analysis

Chen et al. (2018) extended the use of dimethyl pyrimidinyl ornithine (DiPyrO) tags for glycomic analysis. This innovative approach enhances the sensitivity and accuracy of quantifying N-linked glycans, crucial for biological and medical research (Chen, Feng, Frost, Zhong, Buchberger, Johnson, Xu, Kim, Puccetti, Diamond, Ikonomidou, & Li, 2018).

Safety and Hazards

The safety data sheet for a related compound, 2-Amino-4,6-dimethylpyrimidine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

N,6-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-6(7-2)9-4-8-5/h3-4H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVSFAWGBMGRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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